

An In-depth Technical Guide to 2-Bromoquinoline: Chemical Properties and Structure

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Compound of Interest

Compound Name: 2-Bromoquinoline

Cat. No.: B184079

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoquinoline is a halogenated heterocyclic aromatic compound that serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique electronic properties and reactivity make it a valuable precursor for the synthesis of a wide range of functionalized quinoline derivatives. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies of **2-Bromoquinoline**, with a special focus on its applications in drug discovery and development.

Chemical and Physical Properties

2-Bromoquinoline is a white to light yellow crystalline solid at room temperature.^{[1][2]} It is soluble in methanol and other organic solvents.^[3] The key physicochemical properties of **2-Bromoquinoline** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₆ BrN	[3][4]
Molecular Weight	208.05 g/mol	[3][4]
Melting Point	48-49 °C	[3]
Boiling Point	115 °C at 0.3 mmHg	[3][4]
Density	1.564 g/cm ³	[3]
Appearance	White to light yellow crystalline powder	[5]
Solubility	Soluble in Methanol	[3]
pKa	0.58 ± 0.40 (Predicted)	[3]
λ _{max}	319 nm (in EtOH)	[4]
CAS Number	2005-43-8	[3]

Molecular Structure

The structure of **2-Bromoquinoline** consists of a quinoline ring system with a bromine atom substituted at the 2-position. The quinoline core is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.

Identifier	Value	Reference(s)
IUPAC Name	2-bromoquinoline	[6]
SMILES	<chem>C1=CC=C2C(=C1)C=CC(=N2)Br</chem>	[6]
InChI	InChI=1S/C9H6BrN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H	[6]
InChIKey	QKJAZPHKNWSXDF-UHFFFAOYSA-N	[6]

While specific crystallographic data providing precise bond lengths and angles for **2-Bromoquinoline** is not readily available in the searched literature, the structure is well-established through spectroscopic methods.

Spectroscopic Data

The structural characterization of **2-Bromoquinoline** is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-Bromoquinoline** in CDCl₃ typically shows signals in the aromatic region. A representative set of reported chemical shifts is: δ 7.51 (1H, d, J = 8.4 Hz), 7.51-8.20 (4H, m), 7.98 (1H, d, J = 8.4 Hz).^{[4][7]}

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Based on general knowledge of quinoline systems and substituent effects, the approximate chemical shifts for the carbon atoms in **2-Bromoquinoline** can be predicted, though specific experimental data with assignments was not found in the initial search. Aromatic carbons typically resonate in the range of 120-150 ppm. The carbon atom bearing the bromine (C2) would be expected to be significantly shifted.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Bromoquinoline** exhibits characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrational modes include C-H stretching of the aromatic rings, C=C and C=N stretching vibrations of the quinoline core, and the C-Br stretching frequency.^[6]

Mass Spectrometry

The mass spectrum of **2-Bromoquinoline** is characterized by the presence of a molecular ion peak and distinct isotopic patterns due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and

[M+2]⁺) of almost equal intensity at m/z 207 and 209. The fragmentation pattern would involve the loss of the bromine atom and fragmentation of the quinoline ring.

Experimental Protocols

Synthesis of 2-Bromoquinoline

Several synthetic routes to **2-Bromoquinoline** have been reported. Two common methods are detailed below.

Method 1: From Quinaldic Acid

This method involves the decarboxylative bromination of quinaldic acid.^[7]^[8]

- Materials: Quinaldic acid, sodium carbonate, sodium bromide, tert-butyl hypochlorite, dichloromethane.
- Procedure:
 - In a Schlenk flask, combine quinaldic acid, sodium carbonate, sodium bromide, and tert-butyl hypochlorite in dichloromethane.^[8]
 - Heat the reaction mixture in an oil bath at 60 °C for 20 hours.^[8]
 - After the reaction is complete, remove the solvent under reduced pressure.^[8]
 - Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford **2-bromoquinoline**.^[8]

Method 2: From 1-methylquinolin-2(1H)-one

This procedure utilizes a brominating agent to convert the quinolone to **2-bromoquinoline**.^[4]^[7]

- Materials: 1-methylquinolin-2(1H)-one, triphenylphosphine, dibromoisocyanuric acid, dichloromethane, triethylamine, hexane, ethyl acetate.
- Procedure:

- In a round-bottom flask under a nitrogen atmosphere, sequentially add triphenylphosphine and dibromoisocyanuric acid.[4][7]
- Heat the mixture to 115 °C and maintain this temperature for 10 minutes.[4][7]
- Add 1-methylquinolin-2(1H)-one to the reaction system and increase the temperature to 160-170 °C for 16 hours.[4][7]
- After completion, dissolve the reaction mixture in dichloromethane and neutralize with triethylamine.[4][7]
- Purify the product by silica gel column chromatography with a hexane-ethyl acetate (6:1, v/v) eluent to obtain **2-bromoquinoline**. [4][7]

Typical Reactions of 2-Bromoquinoline

2-Bromoquinoline is a key intermediate in various cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules for drug discovery.

Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction forms a new carbon-carbon bond between **2-bromoquinoline** and an organoboron compound.

- General Protocol:
 - To a reaction vessel, add **2-bromoquinoline**, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand), and a base (e.g., K₂CO₃, Cs₂CO₃).
 - Add a suitable solvent system (e.g., dioxane/water, toluene, or DMF).
 - Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).
 - After cooling, perform an aqueous workup and extract the product with an organic solvent.
 - Purify the product by column chromatography.

Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, and **2-bromoquinoline** serves as a crucial starting material for the synthesis of various biologically active compounds. [1] Quinoline derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antimalarial, and anticancer properties.[5]

Anticancer Activity and Mechanism of Action

Derivatives of bromoquinolines have shown promise as anticancer agents.[9] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cell proliferation, such as topoisomerases.

Induction of Apoptosis

Quinoline derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, a family of proteases that execute the apoptotic process.

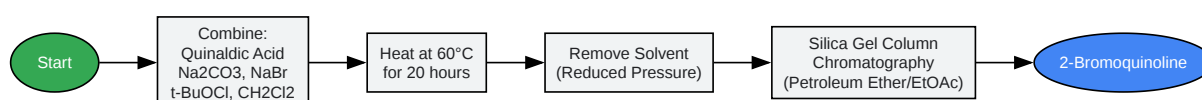
Caption: Apoptosis signaling pathway induced by **2-Bromoquinoline** derivatives.

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription. Inhibition of these enzymes can lead to DNA damage and cell death in rapidly dividing cancer cells. Certain bromoquinoline derivatives have been identified as inhibitors of topoisomerase I.[9]

Mandatory Visualizations

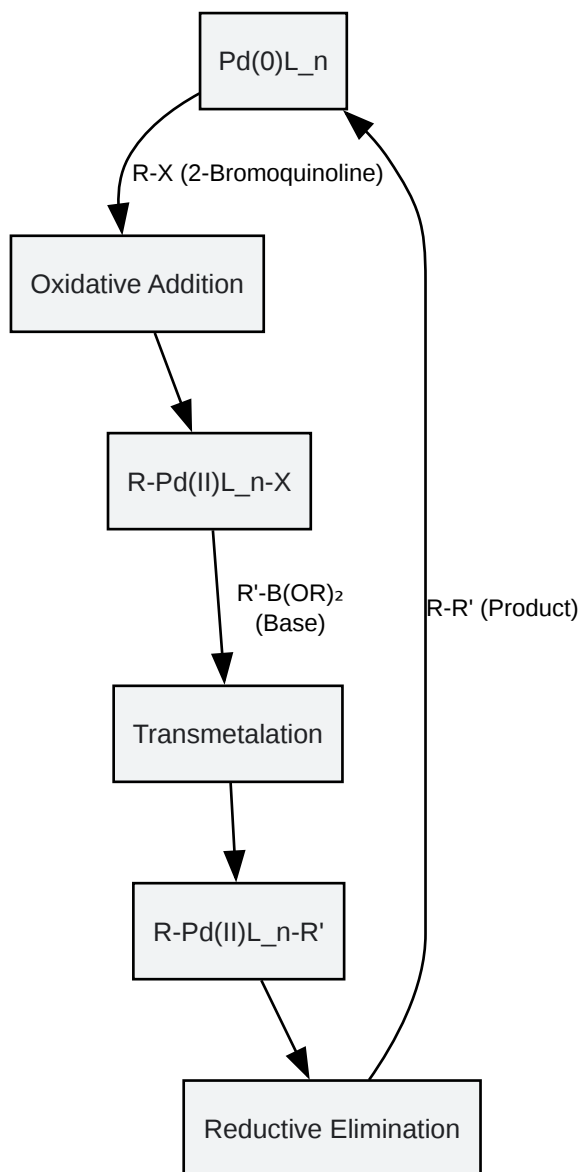
Synthesis Workflow of 2-Bromoquinoline from Quinaldic Acid



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Caption: Experimental workflow for the synthesis of **2-Bromoquinoline**.

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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